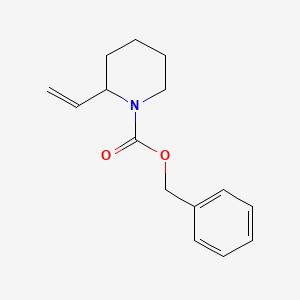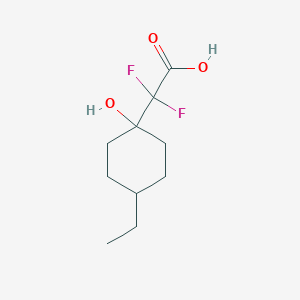
7-bromo-1-(difluoromethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1-(difluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole typically involves the bromination of 1-(difluoromethyl)-1H-indazole. This can be achieved through a variety of methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the indazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-1-(difluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 7-amino-1-(difluoromethyl)-1H-indazole derivative, while a Suzuki coupling reaction could produce a biaryl compound.
Applications De Recherche Scientifique
7-bromo-1-(difluoromethyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Biology: Researchers use it to design and synthesize novel bioactive molecules for therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-bromo-1-(difluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and difluoromethyl groups can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The exact molecular pathways involved would vary based on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-1H-indazole: Lacks the difluoromethyl group, which may result in different electronic properties and biological activity.
1-(difluoromethyl)-1H-indazole: Lacks the bromine atom, which can affect its reactivity and interaction with biological targets.
7-chloro-1-(difluoromethyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
7-bromo-1-(difluoromethyl)-1H-indazole is unique due to the combined presence of both bromine and difluoromethyl groups. This combination can enhance its reactivity and binding properties, making it a valuable compound for various research applications. Its distinct electronic and steric characteristics differentiate it from other similar compounds, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C8H5BrF2N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
7-bromo-1-(difluoromethyl)indazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-1-2-5-4-12-13(7(5)6)8(10)11/h1-4,8H |
Clé InChI |
ZKQOMGZNSIZBKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N(N=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)

![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)


![6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one](/img/structure/B15303926.png)
![2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B15303931.png)







